Methyl 4-(2-((4-ethylanilino)(oxo)acetyl)carbohydrazonoyl)benzoate

Description

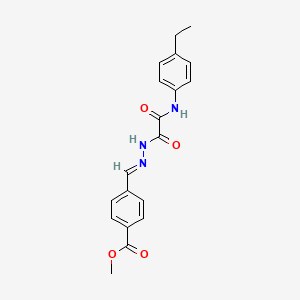

Methyl 4-(2-((4-ethylanilino)(oxo)acetyl)carbohydrazonoyl)benzoate is a benzoate ester derivative featuring a carbohydrazonoyl linker and a 4-ethylanilino-oxoacetyl substituent. Its molecular formula is C₁₈H₁₇N₃O₄, as inferred from structural analogs in the evidence .

Properties

CAS No. |

881683-58-5 |

|---|---|

Molecular Formula |

C19H19N3O4 |

Molecular Weight |

353.4 g/mol |

IUPAC Name |

methyl 4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate |

InChI |

InChI=1S/C19H19N3O4/c1-3-13-6-10-16(11-7-13)21-17(23)18(24)22-20-12-14-4-8-15(9-5-14)19(25)26-2/h4-12H,3H2,1-2H3,(H,21,23)(H,22,24)/b20-12+ |

InChI Key |

PUUZXWFYGMPURC-UDWIEESQSA-N |

Isomeric SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((4-ethylanilino)(oxo)acetyl)carbohydrazonoyl)benzoate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce various amines .

Scientific Research Applications

Methyl 4-(2-((4-ethylanilino)(oxo)acetyl)carbohydrazonoyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(2-((4-ethylanilino)(oxo)acetyl)carbohydrazonoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s closest analogs differ in the substituents on the anilino group or the benzoate ester moiety. Key examples include:

| Compound Name | Substituent (R) | Molecular Formula | Key Features | Reference |

|---|---|---|---|---|

| Methyl 4-(2-((4-ethylanilino)(oxo)acetyl)carbohydrazonoyl)benzoate | -C₂H₅ | C₁₈H₁₇N₃O₄ | Enhanced lipophilicity due to ethyl group | |

| Methyl 4-[(E)-({(4-methylphenyl)aminoacetyl}hydrazono)methyl]benzoate | -CH₃ | C₁₇H₁₅N₃O₄ | Reduced steric bulk compared to ethyl | |

| 4-(2-((4-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate | -OCH₃ | C₂₄H₂₁N₃O₅ | Increased polarity from methoxy group | |

| 3-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate | -C₂H₅ (with Cl substituent) | C₂₃H₁₈ClN₃O₄ | Halogenation for potential bioactivity modulation |

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in the 4-chlorobenzoate analog) may alter reactivity in nucleophilic or electrophilic environments .

- Steric Hindrance: Bulkier substituents (e.g., trifluoromethyl in unrelated quinoline derivatives) are absent here, suggesting moderate steric accessibility for interactions .

Biological Activity

Methyl 4-(2-((4-ethylanilino)(oxo)acetyl)carbohydrazonoyl)benzoate (CAS Number: 881683-58-5), a compound with the molecular formula C19H19N3O4, has garnered attention in scientific research for its potential biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C19H19N3O4 |

| Molecular Weight | 353.38 g/mol |

| IUPAC Name | This compound |

| CAS Number | 881683-58-5 |

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as cyclin D1 and p53 .

Antimicrobial Effects

The compound has also shown promising antimicrobial activity against a range of pathogenic bacteria and fungi. In particular, it demonstrated effectiveness against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections caused by these organisms. The proposed mechanism includes disruption of microbial cell membranes and interference with metabolic pathways .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Experimental models indicated a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), which are often elevated in chronic inflammatory conditions. This activity was attributed to the compound's ability to inhibit NF-kB signaling pathways .

Case Studies

- Anticancer Study : A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls .

- Antimicrobial Evaluation : In a comparative study, the compound was tested against standard strains of bacteria using the disk diffusion method. Results indicated that it produced significant inhibition zones against S. aureus (14 mm) and E. coli (12 mm), highlighting its potential as an antimicrobial agent .

- Inflammation Model : In a murine model of lipopolysaccharide-induced inflammation, administration of this compound led to a significant reduction in paw edema and serum levels of inflammatory markers, suggesting its efficacy in managing inflammatory responses .

The biological activities of this compound are attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to increased expression of pro-apoptotic proteins like Bax and decreased expression of anti-apoptotic proteins like Bcl-2.

- Cell Cycle Arrest : It causes G1 phase arrest in cancer cells by modulating cyclin-dependent kinases (CDKs), thereby inhibiting cell proliferation.

- Membrane Disruption : In microbial cells, the compound integrates into lipid bilayers, compromising membrane integrity and leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.